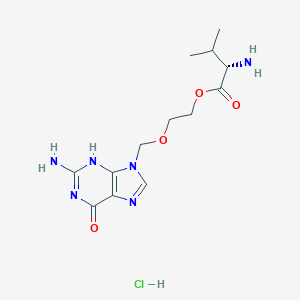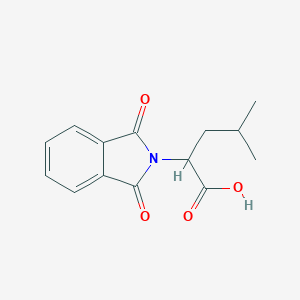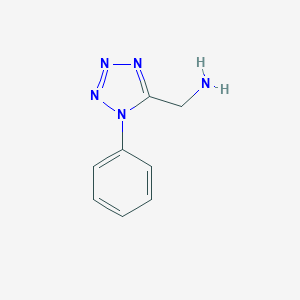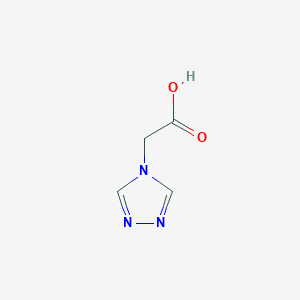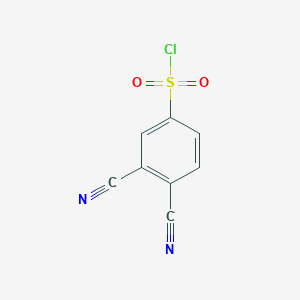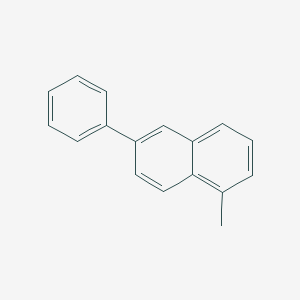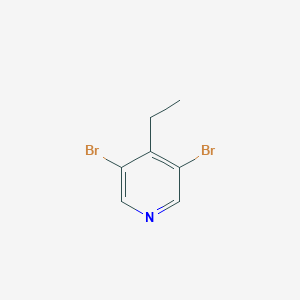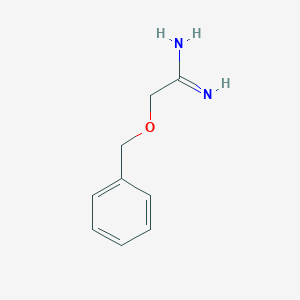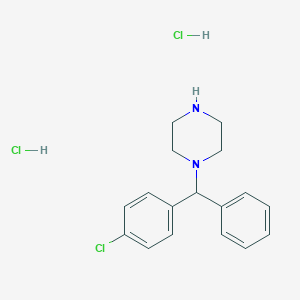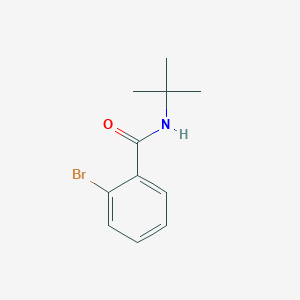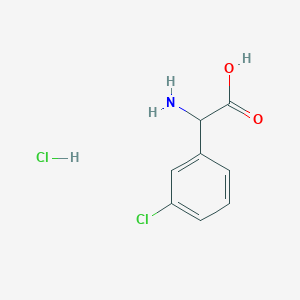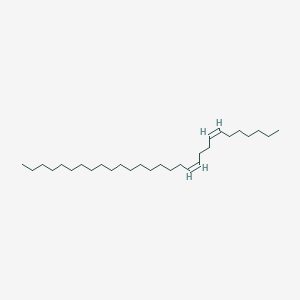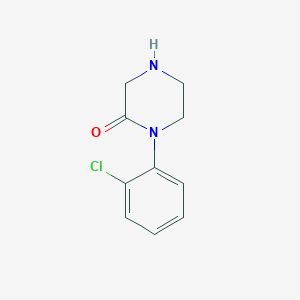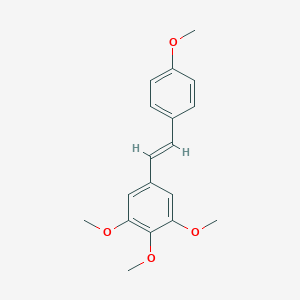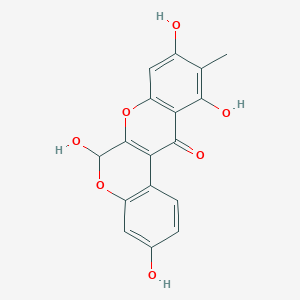
boeravinone E
Vue d'ensemble
Description
Boeravinone E is a naturally occurring rotenoid compound isolated from the roots of the plant Boerhavia diffusa, commonly known as punarnava. This plant belongs to the Nyctaginaceae family and has been used in traditional medicine for its various therapeutic properties. This compound is one of several boeravinones found in Boerhavia diffusa, and it has attracted attention due to its potential pharmacological activities.
Applications De Recherche Scientifique
Chemistry: Boeravinone E is used as a reference compound in chromatographic analysis and as a starting material for the synthesis of novel rotenoid derivatives.
Biology: It has been investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: this compound shows promise in the treatment of diseases such as cancer, diabetes, and liver disorders due to its pharmacological activities.
Industry: It is used in the development of herbal formulations and nutraceuticals.
Orientations Futures
Mécanisme D'action
Target of Action
Boeravinone E, a rotenoid extracted from the Indian Ayurvedic herb, Boerhavia diffusa , has been identified as a potent spasmolytic compound . It has been suggested that this compound acts as a potential inhibitor against NPHS1, a protein involved in the pathogenesis of nephrotic syndrome type 1 .
Mode of Action
This compound interacts with its targets, primarily NPHS1, by exhibiting the lowest short-range interaction energies, thereby modulating the stability and function of the mutant nephrin protein effectively . This interaction leads to a reduction in involuntary muscle spasms, a symptom of various muscle disorders .
Biochemical Pathways
It is known that this compound exhibits spasmolytic activity , suggesting that it may influence muscle contraction pathways
Pharmacokinetics
It is known that the lipophilicity of boeravinones governs their intestinal absorption, while their distribution process is mainly dependent on their flatness
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of involuntary muscle spasms . Additionally, this compound has been suggested as a prospective therapeutic agent for nephrotic syndrome type 1, due to its potential inhibitory action against NPHS1 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Boeravinone E can be extracted from the roots of Boerhavia diffusa using organic solvents such as methanol. The extraction process typically involves grinding the dried roots into a fine powder, followed by solvent extraction at room temperature. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Boerhavia diffusa roots. The process includes:
Harvesting and Drying: The roots are harvested and dried to reduce moisture content.
Grinding: The dried roots are ground into a fine powder.
Solvent Extraction: The powdered roots are extracted using organic solvents like methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques to obtain pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Boeravinone E undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at specific positions on the rotenoid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
Boeravinone E is part of a group of rotenoid compounds found in Boerhavia diffusa. Similar compounds include:
- Boeravinone A
- Boeravinone B
- Boeravinone C
- Boeravinone D
- Boeravinone F
- Boeravinone G
Uniqueness
This compound is unique due to its specific structural features and pharmacological activities. Compared to other boeravinones, it may exhibit distinct biological effects and potency in various applications.
Conclusion
This compound is a significant compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and pharmacological properties make it a valuable subject of scientific research and industrial interest. Further studies are needed to fully explore its potential and develop new therapeutic agents based on its structure.
Propriétés
IUPAC Name |
3,6,9,11-tetrahydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O7/c1-6-9(19)5-11-13(14(6)20)15(21)12-8-3-2-7(18)4-10(8)24-17(22)16(12)23-11/h2-5,17-20,22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWLTPKGFNPAMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=C(C=C(C=C4)O)OC3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of Boeravinone E, and how is this compound typically quantified?
A1: this compound is a rotenoid primarily isolated from Boerhavia diffusa, a plant known for its medicinal properties. [, , ] A validated method for quantifying this compound, along with another rotenoid, Boeravinone B, in Boerhavia diffusa extracts and formulations utilizes RP-HPLC (Reverse Phase High-Performance Liquid Chromatography). This method employs an Inertsil ODS-3 column with a gradient mobile phase of 0.1% orthophosphoric acid in water and acetonitrile, and detection is performed at 276 nm. []
Q2: Has the biological activity of this compound been investigated, and if so, what are the key findings?
A2: Research indicates that this compound, alongside other rotenoids like Boeravinone G and a yet unnamed compound (referred to as compound 5), exhibits spasmolytic activity, influencing intestinal motility in vitro. [] This suggests potential applications in addressing gastrointestinal disorders.
Q3: Have there been any computational studies exploring the interactions of this compound with biological targets?
A3: While specific studies on this compound are limited, computational analyses have been conducted on related compounds from Boerhavia diffusa, such as Boeravinone J. These studies have investigated the binding affinity of these compounds to Cyclin-dependent kinase 2-associated Protein 1 (CDK2AP1), a protein implicated in cancer development. [] This research highlights the potential of this compound and its analogs as promising candidates for further investigations in anticancer drug development.
Q4: What insights do we have regarding the structure-activity relationship of this compound and its analogs?
A4: Research on this compound and related compounds has provided preliminary insights into the structure-activity relationship. Specifically, the substitutions present on rings B and D of the rotenoid structure appear to play a crucial role in determining the spasmolytic activity. [] This understanding is valuable for guiding future research focused on synthesizing more potent and selective analogs.
Q5: Are there established protocols for analyzing the purity and stability of this compound in various settings?
A5: The RP-HPLC method employed for this compound quantification also plays a crucial role in assessing its purity. [] Additionally, this method, with appropriate modifications, can be adapted to evaluate the stability of this compound under different storage conditions (temperature, light exposure) and in various formulations. This information is vital for developing stable and effective drug formulations containing this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


